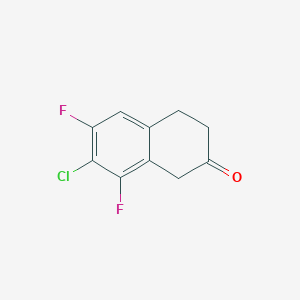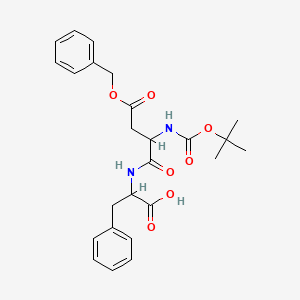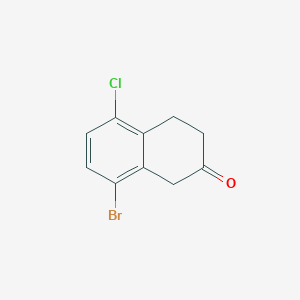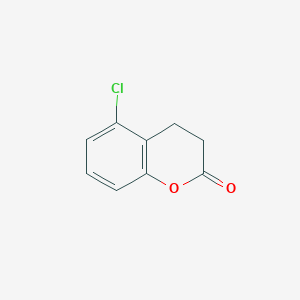
5-Chlorochroman-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chlorochroman-2-one is a chemical compound belonging to the chromanone family. Chromanones are a class of benzopyran derivatives that exhibit a wide range of biological and pharmacological activities. The structure of this compound consists of a chromanone core with a chlorine atom substituted at the 5th position. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chlorochroman-2-one can be achieved through various methods. One common approach involves the organocatalytic domino Michael/hemiacetalization reaction of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols, followed by PCC oxidation and dehydroxylation . This method provides high yields and excellent stereoselectivity.
Industrial Production Methods: In industrial settings, the preparation of this compound may involve the interaction of 1-methylcyclobutanol with calcium hypochlorite, followed by the decomposition of the hypochlorite in the presence of an iron(II) salt . This method ensures high selectivity and conversion rates.
Chemical Reactions Analysis
Types of Reactions: 5-Chlorochroman-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using PCC (Pyridinium chlorochromate) to form corresponding chromanones.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.
Substitution: The chlorine atom at the 5th position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Chromanone derivatives.
Reduction: Chromanol derivatives.
Substitution: Various substituted chromanones depending on the nucleophile used.
Scientific Research Applications
5-Chlorochroman-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: this compound derivatives exhibit potential anticancer, anti-inflammatory, and antiviral activities.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Chlorochroman-2-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes and proteins, leading to its therapeutic effects. For example, it may inhibit protein kinases involved in cancer cell proliferation or enzymes responsible for inflammatory responses .
Comparison with Similar Compounds
Chroman-4-one: Lacks the chlorine substitution but shares the chromanone core structure.
Chroman-2-one: Similar core structure but without the chlorine atom.
Chroman-4-one derivatives: Various substituted derivatives with different biological activities.
Uniqueness: 5-Chlorochroman-2-one is unique due to the presence of the chlorine atom at the 5th position, which can significantly influence its chemical reactivity and biological activity. This substitution can enhance its potency and selectivity in various applications compared to its non-chlorinated counterparts.
Properties
Molecular Formula |
C9H7ClO2 |
|---|---|
Molecular Weight |
182.60 g/mol |
IUPAC Name |
5-chloro-3,4-dihydrochromen-2-one |
InChI |
InChI=1S/C9H7ClO2/c10-7-2-1-3-8-6(7)4-5-9(11)12-8/h1-3H,4-5H2 |
InChI Key |
AAPLLCVKRMUZOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)OC2=C1C(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


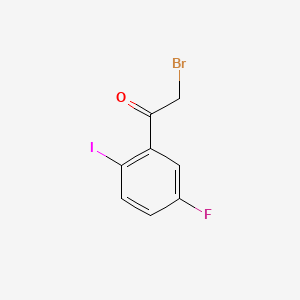
![1,3-Propanediol, 2-(hydroxymethyl)-2-[(phenylmethoxy)methyl]-](/img/structure/B13659949.png)
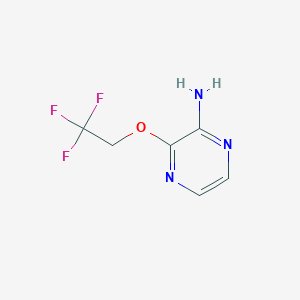
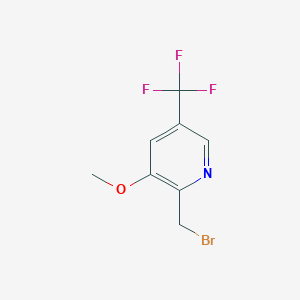
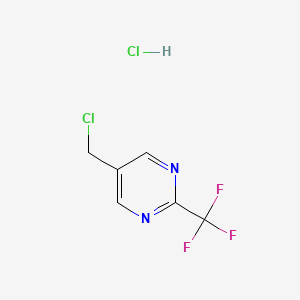

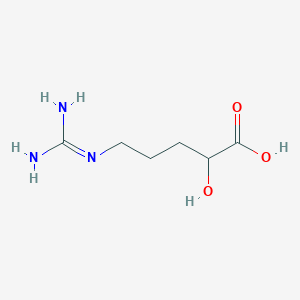
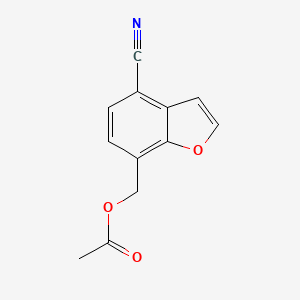
![2,2',7,7'-Tetra(pyridin-4-yl)-9,9'-spirobi[fluorene]](/img/structure/B13659997.png)
![8-Bromo-5-methylene-1,3,4,5-tetrahydrobenzo[C]oxepine](/img/structure/B13660001.png)
